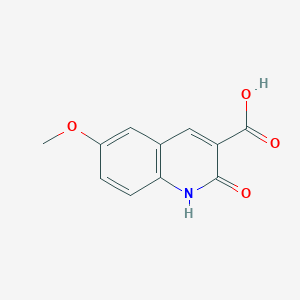

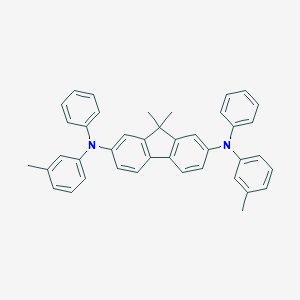

![molecular formula C8H7N3 B115538 6-Methylpyrido[2,3-b]pyrazine CAS No. 155629-96-2](/img/structure/B115538.png)

6-Methylpyrido[2,3-b]pyrazine

Overview

Description

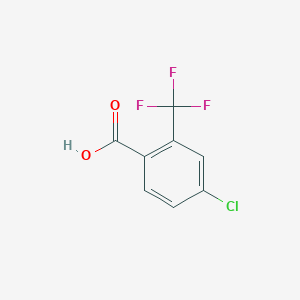

“6-Methylpyrido[2,3-b]pyrazine” is a chemical compound with the linear formula C8H7N3 . It has a molecular weight of 145.16 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “6-Methylpyrido[2,3-b]pyrazine” is 1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 . This indicates that the compound contains a pyrrole and a pyrazine ring .

Physical And Chemical Properties Analysis

“6-Methylpyrido[2,3-b]pyrazine” is a solid at room temperature . The compound should be stored in a dry room .

Scientific Research Applications

Electrochemical DNA Sensing

6-Methylpyrido[2,3-b]pyrazine based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biochemistry and molecular biology, where accurate detection and analysis of DNA are essential .

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light .

Biological Activity

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications . This includes selective inhibition of PI3K isozymes and for treating myocardial infarction .

Antioxidant Activity

These compounds have been used in vitro antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiurease Activity

6-Methylpyrido[2,3-b]pyrazine based heterocyclic compounds have also been used in antiurease activity . Urease is a crucial enzyme in the nitrogen cycle. It catalyzes the hydrolysis of urea into carbon dioxide and ammonia .

High-Performance OLEDs

Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs . OLEDs, or organic light-emitting diodes, are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Safety and Hazards

Future Directions

Pyrrolopyrazine derivatives, including “6-Methylpyrido[2,3-b]pyrazine”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, future research could focus on further exploring the biological activities of these compounds and their potential applications in treating various diseases .

Mechanism of Action

Target of Action

Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications, including selective inhibition of pi3k isozymes . They have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .

Mode of Action

For instance, the inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and survival .

Biochemical Pathways

Given its potential role as a pi3k inhibitor, it may impact the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

Given its potential inhibitory effects on pi3k isozymes and dipeptidyl peptidase iv, it may induce changes in cell growth, survival, and glucose metabolism .

properties

IUPAC Name |

6-methylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNMTNKYXHARBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439520 | |

| Record name | 6-Methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyrido[2,3-b]pyrazine | |

CAS RN |

155629-96-2 | |

| Record name | 6-Methylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

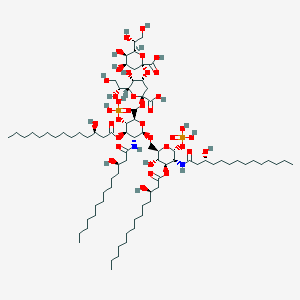

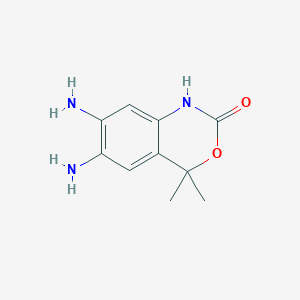

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)

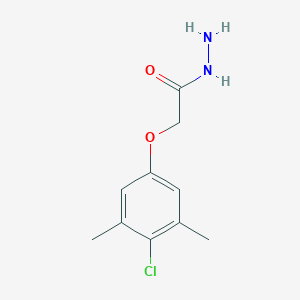

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

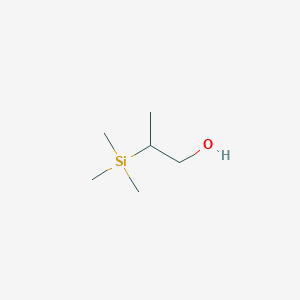

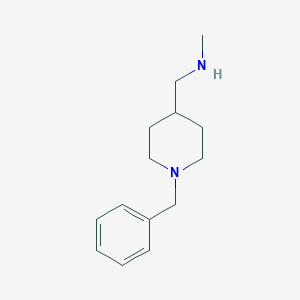

![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)